(Methyldisulfanyl)methanethiol
Description
Structure
3D Structure
Properties
CAS No. |
113851-43-7 |
|---|---|
Molecular Formula |
C2H6S3 |
Molecular Weight |
126.3 g/mol |
IUPAC Name |
(methyldisulfanyl)methanethiol |
InChI |
InChI=1S/C2H6S3/c1-4-5-2-3/h3H,2H2,1H3 |
InChI Key |
PKKQZDKXYGZKGX-UHFFFAOYSA-N |
Canonical SMILES |
CSSCS |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Methyldisulfanyl Methanethiol
Chemo- and Regioselective Synthesis of (Methyldisulfanyl)methanethiol
The synthesis of unsymmetrical disulfides containing a free thiol group, such as this compound, requires precise control over chemo- and regioselectivity to avoid the formation of symmetrical disulfides and other side products.
Novel Synthetic Routes for Disulfide and Thiol Formation
The direct synthesis of this compound is not widely documented, necessitating the adaptation of established methods for unsymmetrical disulfide synthesis. One plausible approach involves the reaction of a methylsulfenyl halide (CH₃SCl) with a protected form of methanethiol (B179389), followed by deprotection of the thiol group.
Another potential route is a controlled thiol-disulfide exchange reaction. This would involve the reaction of dimethyl disulfide (CH₃SSCH₃) with a suitable thiol-containing reactant under conditions that favor the formation of the desired unsymmetrical product. However, controlling the equilibrium to favor this compound over the starting materials and the symmetrical disulfide (HSCH₂SSCH₂SH) is a significant challenge.
A novel strategy could involve the use of specialized reagents that facilitate the formation of unsymmetrical disulfides under mild conditions. For instance, the use of 1-chlorobenzotriazole (B28376) (BtCl) to activate one thiol for subsequent reaction with a second, different thiol has proven effective for various unsymmetrical disulfides and could be adapted for this specific target. tandfonline.comresearchgate.net
Precursor Chemistry and Starting Material Optimization
The selection and optimization of precursors are critical for the successful synthesis of this compound. Key precursors could include:
Methanethiol (CH₃SH): A fundamental building block, it can serve as the source of the methylthio group.
Formaldehyde (B43269) (CH₂O) and Hydrogen Sulfide (B99878) (H₂S): These can potentially react to form a reactive intermediate that is then coupled with a methylthio source. The reaction of methanethiol with formaldehyde and hydrogen sulfide could be a direct route, though it would require careful optimization to control polymerization and side reactions. ethz.chnih.gov
Protected Thiols: Using a starting material where the thiol group is protected, for example, as a thioacetate (B1230152) or a trityl thioether, would allow for the selective formation of the disulfide bond first, followed by a deprotection step to reveal the terminal thiol.
Optimization of starting materials would involve exploring different protecting groups for the thiol functionality to ensure compatibility with the disulfide bond formation step and to allow for high-yielding deprotection under mild conditions.
Mechanistic Investigations of Reaction Pathways for this compound Formation
The formation of this compound would likely proceed through a nucleophilic substitution mechanism at one of the sulfur atoms of a disulfide bond or a derivative. In a thiol-disulfide exchange reaction, a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the disulfide. This reaction is reversible, and the position of the equilibrium is dependent on the relative concentrations and pKa values of the thiols involved. researchgate.netresearchgate.net
Theoretical calculations on similar thiol-disulfide exchange reactions suggest that the reaction proceeds through a simple Sₙ2-type transition state. researchgate.net The reaction is typically base-catalyzed, as the thiolate anion is a more potent nucleophile than the neutral thiol. researchgate.net
In a synthetic route involving a methylsulfenyl halide, the mechanism would be a direct nucleophilic attack of a thiol or thiolate on the electrophilic sulfur atom of the sulfenyl halide.
Application of Catalytic Systems in Directed Synthesis (e.g., Acid Catalysis)
While base catalysis is common in thiol-disulfide exchange, acid catalysis can also play a role in the disproportionation of unsymmetrical disulfides. acs.org However, for the directed synthesis of this compound, catalysts that promote the selective formation of the unsymmetrical product are more desirable.
Recent advancements in the synthesis of unsymmetrical disulfides have explored various catalytic systems. For instance, metal-free, N-bromosuccinimide (NBS)-mediated thiol-disulfide exchange reactions have been developed, which may offer a practical route. bohrium.com Additionally, base-catalyzed aerobic oxidative dehydrogenative coupling of two different thiols presents a green and efficient method. rsc.org
The table below summarizes various catalytic systems used for the synthesis of unsymmetrical disulfides, which could be adapted for the synthesis of this compound.
| Catalyst/Reagent | Reaction Type | Key Features | Reference |
| CoSalen | Catalytic oxidation of thiols | Uses air as the oxidant, mild conditions. | tandfonline.com |
| N-Bromosuccinimide (NBS) | Thiol-disulfide exchange | Metal-free, room temperature. | bohrium.com |
| K₂CO₃ or Cs₂CO₃ | Aerobic oxidative coupling | Green oxidant (O₂), mild conditions. | rsc.org |
| Iodine | Aerobic oxidation of thiols | Inexpensive and low-toxicity catalyst. | researchgate.net |
| Vanadium-based catalysts | Reaction of CO and H₂S | Can produce methanethiol, a key precursor. | lehigh.edu |
Controlled Derivatization Strategies for this compound
The presence of a terminal thiol group in this compound allows for a range of derivatization reactions, which must be controlled to avoid reactions at the disulfide bond.
Functionalization at the Terminal Thiol Group
The sulfhydryl group (-SH) is a versatile functional handle for various chemical modifications.
Alkylation: The thiol can be alkylated to form a thioether. This reaction typically proceeds via an Sₙ2 mechanism with an alkyl halide under basic conditions. The choice of base and solvent is crucial to ensure the deprotonation of the thiol without promoting disulfide exchange.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of thioesters. This is a common method for protecting thiol groups or for introducing specific functionalities.
Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a symmetrical disulfide through dimerization. Stronger oxidation can yield sulfenic, sulfinic, and sulfonic acids. nih.gov Careful selection of the oxidant is necessary to selectively oxidize the thiol without affecting the existing disulfide bond.
Addition to Michael Acceptors: The thiolate anion is a potent nucleophile for Michael additions to α,β-unsaturated carbonyl compounds. This reaction forms a new carbon-sulfur bond and is a valuable tool for conjugation.
Derivatization for Analysis: For analytical purposes, the thiol group can be derivatized to introduce a chromophore or a fluorophore, facilitating detection by UV-Vis spectroscopy or fluorescence. Reagents such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) are commonly used for thiol quantification. nih.govacs.org Selenium-based reagents have also been shown to be highly selective for thiol derivatization. pnnl.gov
The following table presents examples of derivatization reactions applicable to the terminal thiol group of this compound.
| Reaction Type | Reagent Example | Product Functional Group |
| Alkylation | Methyl Iodide | Thioether |
| Acylation | Acetyl Chloride | Thioester |
| Michael Addition | Acrylonitrile | Thioether |
| Disulfide Formation | Iodine (mild oxidation) | Symmetrical Disulfide |
| Analytical Derivatization | DTNB | Mixed Disulfide (colored product) |
Selective Modification and Cleavage Reactions of the Disulfide Linkage
The disulfide bond in this compound is a focal point for a variety of selective chemical transformations. These reactions are crucial for the derivatization of the molecule and for its incorporation into more complex structures. The presence of both a disulfide and a thiol group within the same molecule presents unique challenges and opportunities for selective reactions.
Reductive Cleavage:
The S-S bond can be selectively cleaved under reducing conditions. A common method for disulfide reduction is the use of phosphine (B1218219) reagents, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). TCEP is a potent, odorless, and thiol-free reducing agent that is effective over a wide pH range, typically requiring only a short reaction time at room temperature. biosyn.com Unlike thiol-based reducing agents like dithiothreitol (B142953) (DTT), TCEP does not interfere with subsequent sulfhydryl-reactive cross-linking reactions. biosyn.com This selective reduction of the disulfide in this compound would yield methanethiol and 1,2-dimercaptoethane.
Oxidative Reactions:
While the thiol group is more susceptible to oxidation, the disulfide bond can also react with strong oxidizing agents. For instance, oxidation can lead to the formation of thiosulfinates and ultimately sulfonic acids. Careful control of reaction conditions is necessary to achieve selective oxidation of the disulfide in the presence of the thiol.
Thiol-Disulfide Exchange:
Thiol-disulfide exchange is a key reaction for modifying the disulfide linkage. libretexts.orgnih.gov In this reaction, a thiolate anion acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. libretexts.org This results in the formation of a new disulfide and a new thiol. libretexts.org This process is fundamental in the biological regulation of protein structure and function. nih.gov For this compound, this exchange can be either intramolecular, leading to cyclic compounds, or intermolecular, allowing for the synthesis of unsymmetrical disulfides. The equilibrium of this reaction is dependent on the relative concentrations and pKa values of the participating thiols. harvard.edu
Synthesis of Unsymmetrical Disulfides:
This compound can serve as a precursor for the synthesis of unsymmetrical disulfides. One approach involves the reaction of the thiol group of this compound with an activated disulfide or a sulfenyl derivative. nih.gov Alternatively, methods have been developed for the one-pot synthesis of unsymmetrical disulfides by reacting a thiol with 1-chlorobenzotriazole to form a benzotriazolated thiol intermediate, which then reacts with a second thiol. organic-chemistry.org Another strategy employs bromodimethylsulfonium bromide to promote the oxidative cross-coupling of two different thiols, where the sequential addition of the thiols helps to minimize the formation of symmetrical byproducts. rsc.org An "umpolung" approach has also been described, where a typically nucleophilic sulfur is converted into an electrophilic sulfenium ion, which then reacts with another thiol to selectively form an unsymmetrical disulfide. chemistryviews.org
Synthesis of Oligomeric and Polymeric Sulfur-Rich Derivatives
The unique structure of this compound, containing both a reactive thiol and a disulfide bond, makes it a promising candidate for the synthesis of sulfur-rich oligomers and polymers. These materials are of interest for a variety of applications due to their unique optical, electrochemical, and self-healing properties. cjps.orgcjps.orgmagritek.comresearchgate.net
Inverse Vulcanization:
A prominent method for producing sulfur-rich polymers is inverse vulcanization. mdpi.com This technique involves the copolymerization of elemental sulfur with a comonomer. researchgate.net While typically unsaturated organic molecules are used as comonomers to crosslink the sulfur chains, liverpool.ac.uk the thiol group in this compound could potentially participate in this process. The thiol could act as a chain transfer agent or be incorporated into the polymer backbone. The disulfide bond could also undergo reactions at the high temperatures often used in inverse vulcanization, leading to further crosslinking and network formation. The properties of the resulting polymer, such as its glass transition temperature and mechanical properties, can be tuned by adjusting the ratio of the comonomers. researchgate.net
Ring-Opening Polymerization:
Ring-opening polymerization (ROP) of cyclic disulfides is another important route to sulfur-rich polymers. researchgate.net While this compound is not a cyclic monomer itself, it could potentially be used as an initiator or a chain transfer agent in the ROP of cyclic disulfides like lipoic acid derivatives. The thiol group could initiate the polymerization by attacking the disulfide bond of the cyclic monomer. This would result in a polymer chain with a fragment of this compound at one end.
Polycondensation:
The bifunctional nature of this compound also lends itself to polycondensation reactions. For example, it could react with di-electrophiles to form polymers. The thiol group would act as the nucleophile in these reactions. The disulfide linkage would be incorporated into the polymer backbone, providing a site for potential post-polymerization modification or degradation. The properties of the resulting polysulfides would depend on the nature of the co-monomer used in the polycondensation. researchgate.net
Thiol-Ene and Thiol-Yne Reactions:
The thiol group of this compound can readily participate in thiol-ene and thiol-yne "click" reactions. These reactions are highly efficient and proceed under mild conditions, making them attractive for polymer synthesis. By reacting this compound with multifunctional alkenes or alkynes, crosslinked polymer networks rich in sulfur can be obtained. The disulfide bond would be preserved in the polymer structure, offering a handle for further functionalization or for creating degradable materials.
Below is an interactive data table summarizing the potential polymerization methods for this compound and the expected properties of the resulting polymers.
| Polymerization Method | Role of this compound | Potential Polymer Characteristics |
| Inverse Vulcanization | Comonomer/Chain Transfer Agent | High sulfur content, tunable thermal and mechanical properties. mdpi.comresearchgate.net |
| Ring-Opening Polymerization | Initiator/Chain Transfer Agent | Linear or branched polydisulfides with controlled molecular weight. researchgate.net |
| Polycondensation | Monomer | Aliphatic-aromatic polysulfides with disulfide linkages in the backbone. researchgate.net |
| Thiol-Ene/Thiol-Yne Chemistry | Thiol Monomer | Crosslinked networks, materials for coatings and adhesives. |
High Resolution Spectroscopic and Advanced Structural Elucidation of Methyldisulfanyl Methanethiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (¹H, ¹³C, ³³S) and two-dimensional techniques provides a complete picture of the atomic connectivity and chemical environment within the (methyldisulfanyl)methanethiol molecule.
The unique structure of this compound, featuring a methyl group, a methylene (B1212753) group, a disulfide linkage, and a thiol group, gives rise to a distinct set of signals in NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show three distinct signals corresponding to the three different proton environments: the methyl (CH₃), methylene (CH₂), and thiol (SH) protons.
The methyl protons (CH₃-S) are expected to appear as a singlet in the range of δ 2.0-2.5 ppm. The deshielding is due to the adjacent sulfur atom.
The methylene protons (S-CH₂-S) , situated between two sulfur atoms, would be more deshielded, resonating as a doublet around δ 3.5-4.0 ppm. The splitting would arise from coupling to the thiol proton.
The thiol proton (S-H) is anticipated to be a triplet in the region of δ 1.5-2.5 ppm, coupled to the adjacent methylene protons. The exact chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | 2.3 | Singlet (s) | N/A |
| CH₂ | 3.8 | Doublet (d) | ~7-8 |
| SH | 2.0 | Triplet (t) | ~7-8 |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display two signals for the two carbon atoms.
The methyl carbon (CH₃-S) is expected to resonate at approximately δ 15-25 ppm.
The methylene carbon (S-CH₂-S) , being bonded to two sulfur atoms, would be significantly deshielded and is predicted to appear in the range of δ 40-50 ppm. Statistical analysis of ¹³C chemical shifts has shown that they are diagnostic of the oxidation state of adjacent cysteine residues, a principle that applies to the varied sulfur environments in this molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 20 |
| CH₂ | 45 |
³³S NMR Spectroscopy: As a quadrupolar nucleus with low natural abundance (0.76%), ³³S NMR is challenging but informative. hmdb.ca The spectrum would show three distinct signals for the three sulfur atoms, which are in chemically non-equivalent environments. The chemical shift range for organosulfur compounds is vast, often exceeding 1000 ppm. hmdb.ca
The thiol sulfur (CH₂-SH) is predicted to have a chemical shift in the range of δ -50 to +50 ppm.
The disulfide sulfurs (CH₃-S-S-CH₂) would be deshielded relative to the thiol, with predicted shifts in the range of δ +150 to +300 ppm. The two sulfur atoms of the disulfide bond are diastereotopic and could potentially have slightly different chemical shifts.
2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial to confirm the coupling between the methylene (CH₂) protons and the thiol (SH) proton. A cross-peak would be expected at the intersection of the chemical shifts of the CH₂ and SH signals, definitively linking these two groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show two cross-peaks:
One correlating the methyl proton signal (~δ 2.3 ppm) with the methyl carbon signal (~δ 20 ppm).
Another correlating the methylene proton signal (~δ 3.8 ppm) with the methylene carbon signal (~δ 45 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. Key predicted correlations include:
A correlation from the methyl protons (CH₃) to the methylene carbon (CH₂) across the disulfide bond (⁴J coupling), although this might be weak.
A correlation from the methylene protons (CH₂) to the methyl carbon (CH₃) .
A correlation from the thiol proton (SH) to the methylene carbon (CH₂) (²J coupling).
These combined 2D NMR data would provide irrefutable evidence for the CH₃-S-S-CH₂-SH connectivity of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For C₂H₆S₃, the calculated exact mass is 125.9682 Da. Observation of a molecular ion (M⁺˙) or a protonated molecule ([M+H]⁺) at this m/z value with high mass accuracy would confirm the elemental composition.
The fragmentation pattern in the mass spectrum provides structural information. In electron ionization (EI-MS), the molecular ion is energetically unstable and breaks into smaller, characteristic fragments. The fragmentation of disulfides is known to involve cleavage of the S-S and C-S bonds.
Predicted Fragmentation Pathway:
Molecular Ion Formation: C₂H₆S₃ + e⁻ → [CH₃SSCH₂SH]⁺˙ (m/z 125.97)
Primary Fragmentation Pathways:
Cleavage of the S-S bond: This is a common fragmentation pathway for disulfides and would lead to two primary fragment ions.
[CH₃SSCH₂SH]⁺˙ → [CH₃S]⁺ (m/z 47) + ˙SCH₂SH
[CH₃SSCH₂SH]⁺˙ → [HSCH₂S]⁺ (m/z 79) + ˙SCH₃
Cleavage of the C-S bond adjacent to the disulfide:
[CH₃SSCH₂SH]⁺˙ → [CH₃SS]⁺ (m/z 79) + ˙CH₂SH
Cleavage of the S-CH₂ bond:
[CH₃SSCH₂SH]⁺˙ → [CH₃SSCH₂]⁺ (m/z 93) + ˙SH
Loss of SH radical:
[CH₃SSCH₂SH]⁺˙ → [CH₃SSCH₂]⁺ (m/z 93) + ˙SH
Predicted Key HRMS Fragments
| m/z (Predicted) | Ion Formula | Description |
| 125.9682 | [C₂H₆S₃]⁺˙ | Molecular Ion |
| 93.0015 | [C₂H₅S₂]⁺ | Loss of ˙SH |
| 78.9757 | [CH₂S₂]⁺ or [CH₃SS]⁺ | Cleavage of S-S or C-S bond |
| 47.9829 | [CH₃S]⁺ | Cleavage of S-S bond |
Vibrational Spectroscopy for Conformational and Bonding Analysis
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups.
The FT-IR spectrum of this compound would be characterized by absorptions corresponding to its various functional groups.
S-H Stretch: A weak but sharp absorption band is expected in the region of 2550-2600 cm⁻¹. This is a highly characteristic peak for thiols.
C-H Stretches: Asymmetric and symmetric stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.
CH₂ and CH₃ Bending: Scissoring and bending vibrations for the methylene and methyl groups are predicted to occur in the 1300-1475 cm⁻¹ range.
C-S Stretch: These vibrations typically give rise to weak to medium absorptions in the fingerprint region, around 600-800 cm⁻¹.
S-S Stretch: The disulfide stretch is notoriously weak in IR spectroscopy and may not be easily observable, but it is expected in the 400-540 cm⁻¹ region.
Raman spectroscopy is often complementary to FT-IR, particularly for non-polar bonds.
S-S Stretch: In contrast to its weak IR absorption, the S-S stretching vibration is expected to produce a strong and easily identifiable signal in the Raman spectrum, typically between 400-540 cm⁻¹. This makes Raman spectroscopy particularly powerful for identifying disulfide linkages.
S-H Stretch: The S-H stretch also gives a distinct signal in Raman spectra, appearing in the same 2550-2600 cm⁻¹ region as in the IR spectrum.
C-S Stretch: C-S stretching modes (600-800 cm⁻¹) are also typically more intense in the Raman spectrum than in the IR spectrum.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| C-H stretch (asym/sym) | 2850-3000 | 2850-3000 | Strong (IR), Strong (Raman) |
| S-H stretch | 2550-2600 | 2550-2600 | Weak (IR), Medium (Raman) |
| C-H bend (scissoring) | 1450-1475 | 1450-1475 | Medium (IR), Medium (Raman) |
| C-S stretch | 600-800 | 600-800 | Medium (IR), Strong (Raman) |
| S-S stretch | 400-540 | 400-540 | Very Weak (IR), Strong (Raman) |
X-ray Diffraction Studies for Solid-State Molecular Architecture
The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique relies on the ability to grow a suitable single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of the atoms.
For this compound, obtaining a crystalline form is the first and most critical step. Should a crystalline solid be produced, X-ray diffraction analysis would provide a wealth of structural information. This would include precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces, which govern the solid-state architecture.
As of the current body of scientific literature, specific X-ray diffraction data for this compound is not publicly available. The successful crystallization and subsequent X-ray analysis would be a significant contribution to the structural chemistry of small organosulfur compounds. The hypothetical data that could be obtained from such a study is presented in the table below for illustrative purposes.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.89 |
| b (Å) | 8.12 |
| c (Å) | 12.45 |
| α (°) | 90 |
| β (°) | 102.5 |
| γ (°) | 90 |
| Volume (ų) | 580.7 |
| Z | 4 |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Hypothetical Value (Å/°) |
|---|---|
| C1-S1 | 1.82 |
| S1-S2 | 2.04 |
| S2-C2 | 1.81 |
| C1-H | 1.09 |
| S3-H | 1.34 |
| ∠ C1-S1-S2 | 103.5 |
| ∠ S1-S2-C2 | 104.2 |
Gas-Phase Electron Diffraction for Molecular Structure Determination
To understand the intrinsic geometry of a molecule, free from the influence of crystal packing forces, gas-phase electron diffraction (GED) is the premier experimental technique. In a GED experiment, a high-energy beam of electrons is scattered by a gaseous sample of the molecule. The resulting diffraction pattern provides information about the internuclear distances within the molecule.
A gas-phase electron diffraction study of this compound would be invaluable for determining its equilibrium geometry in the absence of intermolecular interactions. This is particularly important for flexible molecules that may adopt different conformations in the gas phase compared to the solid state. The analysis of the GED data would yield precise values for bond lengths, bond angles, and, importantly, the dihedral angles that define the molecule's conformation.
Currently, there are no published gas-phase electron diffraction studies specifically for this compound. Such a study would provide crucial data for benchmarking theoretical calculations and for a deeper understanding of the conformational landscape of molecules containing the disulfide-methanethiol moiety. The anticipated structural parameters that could be determined from a GED study are outlined in the hypothetical data table below.
Table 3: Hypothetical Gas-Phase Structural Parameters for this compound from Electron Diffraction
| Parameter | Hypothetical Value (rₐ, Å or ∠ₐ, °) |
|---|---|
| r(C-H) | 1.105 |
| r(C-S) | 1.815 |
| r(S-S) | 2.050 |
| r(S-H) | 1.350 |
| ∠(S-C-H) | 109.8 |
| ∠(C-S-S) | 103.0 |
| Dihedral ∠(C-S-S-C) | 85.5 |
Chemical Reactivity and Mechanistic Investigations of Methyldisulfanyl Methanethiol
Thiol-Disulfide Exchange Reactions: Kinetics and Equilibrium Studies
Thiol-disulfide exchange is a fundamental reaction in sulfur chemistry, involving the cleavage of a disulfide bond by a thiol. In the case of (Methyldisulfanyl)methanethiol, this can occur both intermolecularly and intramolecularly. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond.
The kinetics of these reactions are influenced by several factors, including the pKa of the attacking thiol, the steric hindrance around the disulfide bond, and the stability of the leaving group thiolate. Generally, a lower pKa of the thiol leads to a higher concentration of the more nucleophilic thiolate anion at a given pH, thus increasing the reaction rate.
The equilibrium of thiol-disulfide exchange reactions is determined by the relative thermodynamic stabilities of the reactants and products. For an intermolecular reaction between this compound and another thiol (RSH), the equilibrium position will depend on the relative redox potentials of the two thiol/disulfide pairs.
Table 1: Representative Equilibrium Constants for Thiol-Disulfide Exchange Reactions This table presents data for analogous thiol-disulfide systems to illustrate the principles governing the equilibrium of such reactions.
| Reacting Thiol (RSH) | Reacting Disulfide (R'SSR') | Equilibrium Constant (Keq) |
| Glutathione (GSH) | Cystine | 1.3 |
| Cysteine | GSSG | 0.4 |
| Dithiothreitol (B142953) (DTT) | GSSG | 1.8 x 10⁴ |
Data is illustrative and sourced from studies on common biological thiols.
Intramolecularly, the thiol group of this compound could potentially attack its own disulfide bond, leading to cyclic or polymeric products. The favorability of such a reaction would depend on the ring strain of the resulting cyclic compound.
Oxidation-Reduction Chemistry of Sulfur Centers
The sulfur atoms in this compound exist in different oxidation states (-II for the thiol and -I for the disulfide) and are susceptible to both oxidation and reduction.
The redox potential of the thiol group in this compound is expected to be in the typical range for aliphatic thiols. Electrochemical studies on similar compounds, such as glutathione, have established standard reduction potentials for the disulfide/thiol couple. It is anticipated that the thiol group in this compound would undergo a two-electron oxidation to form a disulfide bond with another molecule of its kind.
Conversely, the disulfide bond can be electrochemically reduced back to two thiol groups. The precise redox potential would be influenced by the electronic environment created by the adjacent methyl and methylene (B1212753) groups.
Thiyl radicals (RS•) are key intermediates in many sulfur-centered reactions. For this compound, a thiyl radical could be generated at the thiol position through hydrogen abstraction by an initiating radical species. Once formed, this radical can participate in a variety of reactions, including addition to unsaturated bonds or reaction with molecular oxygen.
The disulfide bond can also undergo homolytic cleavage upon exposure to sufficient energy (e.g., UV light or heat) to generate two sulfur-centered radicals (CH₃S• and •SCH₂SH). These radicals can then initiate chain reactions or combine with other radical species. Radical-disulfide exchange is another possible pathway, where an external radical attacks the disulfide bond, leading to the formation of a new disulfide and a new radical.
The sulfur atoms in this compound can be oxidized to higher oxidation states by strong oxidizing agents. The thiol group is particularly susceptible to oxidation, first to a sulfenic acid (-SOH), which is generally unstable and can be further oxidized to a sulfinic acid (-SO₂H) and finally to a sulfonic acid (-SO₃H).
The disulfide bond can also be oxidized. For instance, oxidation of dimethyl disulfide with peroxy acids can yield thiosulfinates (e.g., CH₃S(O)SCH₃) and subsequently thiosulfonates (e.g., CH₃S(O)₂SCH₃). It is plausible that the disulfide moiety in this compound would react similarly. The stability of these higher oxidation state products can vary significantly, with sulfonic acids generally being the most stable.
Nucleophilic and Electrophilic Reactions at Sulfur Atoms
The sulfur atoms in this compound can act as both nucleophiles and electrophiles. The thiol group, particularly in its thiolate form, is a potent nucleophile and can react with a wide range of electrophiles, such as alkyl halides, in Sₙ2 reactions to form thioethers.
The sulfur atoms of the disulfide bond are electrophilic and are susceptible to attack by nucleophiles. As discussed in the context of thiol-disulfide exchange, thiolate anions are effective nucleophiles for this reaction. Other strong nucleophiles can also cleave the disulfide bond.
Thermal and Photochemical Degradation Pathways and Stability Profiling
The stability of this compound is dictated by the strength of its covalent bonds, particularly the S-S and S-H bonds.
Thermal Degradation: The disulfide bond is typically the weakest bond in the molecule and is therefore the most likely site for thermal decomposition. Studies on the thermal decomposition of dimethyl disulfide have shown that it decomposes at elevated temperatures to yield a complex mixture of products, including methanethiol (B179389), hydrogen sulfide (B99878), and various hydrocarbons. researchgate.netubc.ca The primary step is believed to be the homolytic cleavage of the S-S bond. It is expected that this compound would exhibit similar thermal instability, with initial cleavage of the disulfide bond.
Photochemical Degradation: Organic disulfides are known to undergo photolysis upon exposure to ultraviolet radiation. The energy from the photons can induce homolytic cleavage of the S-S bond, generating thiyl radicals. nih.govacs.org These radicals can then initiate further reactions, leading to the degradation of the compound. The thiol group can also be involved in photochemical reactions, potentially through the formation of a thiyl radical via hydrogen atom abstraction.
Table 2: Bond Dissociation Energies of Bonds Relevant to this compound This table provides representative bond dissociation energies for bond types present in or analogous to this compound to illustrate relative bond strengths.
| Bond | Bond Dissociation Energy (kcal/mol) |
| CH₃S-SCH₃ | ~74 |
| RS-H | ~87 |
| C-S | ~73 |
| C-H | ~99 |
| S-S (in RSSSR) | ~36 |
Values are approximate and can vary based on the specific molecular environment.
Theoretical Chemistry and Computational Studies of Methyldisulfanyl Methanethiol
Quantum Mechanical Investigations of Electronic Structure and Bonding Characteristics
Quantum mechanical calculations are essential for describing the distribution of electrons within a molecule, which dictates its structure, stability, and reactivity. For (methyldisulfanyl)methanethiol, these investigations would focus on several key areas:
Molecular Orbital (MO) Analysis: This analysis would reveal the nature of the chemical bonds, including the C-S, S-S, S-H, and C-H bonds. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap typically suggests higher reactivity.
Electron Density Distribution and Charge Analysis: Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Quantum Theory of Atoms in Molecules (QTAIM) would be used to calculate the partial atomic charges. This would quantify the polarity of the bonds, particularly the S-S disulfide bond and the S-H thiol bond, providing insight into the molecule's electrostatic potential and intermolecular interactions.
Bonding Analysis: The central S-S disulfide bond is a key feature. Computational studies would characterize its strength through metrics like bond order and bond dissociation energy. The nature of the sulfur lone pairs and their potential involvement in intramolecular interactions would also be a primary focus of the electronic structure analysis.
Table 5.1.1: Illustrative Data from Electronic Structure Calculations for a Thiol-Disulfide Compound This table is a hypothetical representation of the types of data that would be generated from quantum mechanical calculations for this compound.
| Parameter | Calculated Value (Illustrative) | Method/Basis Set | Interpretation |
|---|---|---|---|
| HOMO Energy | -8.5 eV | DFT/B3LYP/6-311+G(d,p) | Energy of the highest energy electrons, related to ionization potential and nucleophilicity. |
| LUMO Energy | +1.2 eV | DFT/B3LYP/6-311+G(d,p) | Energy of the lowest energy unoccupied orbital, related to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP/6-311+G(d,p) | Indicator of chemical stability; a large gap suggests low reactivity. |
| Dipole Moment | 1.9 D | DFT/B3LYP/6-311+G(d,p) | Quantifies the overall polarity of the molecule. |
| NBO Charge on Thiol S | -0.05 e | NBO/B3LYP/6-311+G(d,p) | Partial charge on the sulfur atom of the -SH group. |
| NBO Charge on Disulfide S (alpha) | +0.02 e | NBO/B3LYP/6-311+G(d,p) | Partial charge on the sulfur atom bonded to the methyl group. |
Conformational Analysis and Potential Energy Surface Mapping
This compound has multiple rotatable bonds (C-S, S-S, S-C), leading to various possible three-dimensional arrangements, or conformers.
Conformational Search: A systematic or stochastic search of the molecule's conformational space would be performed to identify stable, low-energy conformers. This involves rotating the dihedral angles associated with the key bonds and performing geometry optimizations for each starting structure.
Potential Energy Surface (PES) Mapping: The potential energy surface is a mathematical function that relates the energy of a molecule to its geometry. escholarship.org For this compound, a relaxed PES scan would typically be performed by systematically varying the dihedral angle of the C-S-S-C backbone. This mapping helps to identify all energy minima (stable conformers) and the energy barriers (transition states) that separate them. Understanding these barriers is crucial for describing the molecule's flexibility and the rates of interconversion between different conformers at a given temperature.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions. For this compound, studies could investigate several reaction types:
Thiol-Disulfide Exchange: This is a characteristic reaction of compounds containing both thiol and disulfide functionalities. Computational modeling could elucidate the mechanism of intra- or intermolecular exchange reactions, which would involve locating the transition state for the nucleophilic attack of the thiol group onto a sulfur atom of the disulfide bond.
Oxidation/Reduction Reactions: The mechanisms of oxidation at the thiol sulfur or the disulfide bridge, or the reduction of the S-S bond, could be modeled. This involves identifying all intermediates and transition states along the reaction coordinate and calculating the activation energies.
Radical Reactions: The reaction of this compound with radicals (e.g., hydroxyl radical) is another important area. Computational studies can predict which hydrogen atom (on the methyl, methylene (B1212753), or thiol group) is most susceptible to abstraction by calculating the bond dissociation energies and the energy barriers for each abstraction pathway.
For each proposed mechanism, the geometries of the reactants, products, intermediates, and transition states would be optimized. Frequency calculations are then performed to confirm the nature of these stationary points (minima have all real frequencies, while transition states have exactly one imaginary frequency). The calculated activation energies provide quantitative estimates of reaction rates.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, which are indispensable for identifying and characterizing a molecule.
Vibrational (Infrared) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding infrared (IR) intensities can be predicted. These theoretical spectra are crucial for interpreting experimental IR data. For this compound, key predicted vibrational modes would include the S-H stretch, S-S stretch, C-S stretches, and various bending and torsional modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and spin-spin coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. Comparing predicted NMR spectra with experimental data is a powerful method for confirming molecular structure and assigning specific resonances.
Once experimental spectra become available, a comparison with the computationally predicted parameters serves as a rigorous test of the accuracy of the theoretical methods used. Discrepancies can, in turn, provide deeper insights into the molecular structure and environment.
Table 5.4.1: Illustrative Predicted Vibrational Frequencies for this compound This table is a hypothetical representation of the types of data that would be generated from vibrational frequency calculations. Frequencies are often scaled by an empirical factor to better match experimental values.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Predicted IR Intensity (km/mol) | Description |
|---|---|---|---|
| ν(S-H) | 2560 | Low-Medium | Stretching of the thiol S-H bond. |
| ν(C-H) | 2900-3000 | Medium-High | Stretching of C-H bonds in methyl and methylene groups. |
| δ(CH₂) | 1450 | Medium | Scissoring/bending of the methylene group. |
| ν(C-S) | 650-750 | Medium | Stretching of the carbon-sulfur bonds. |
| ν(S-S) | 500-550 | Low-Medium | Stretching of the disulfide S-S bond. |
Occurrence, Biogeochemical Cycling, and Enzymatic Formation Pathways of Methyldisulfanyl Methanethiol
Enzymatic Systems Facilitating (Methyldisulfanyl)methanethiol Synthesis and MetabolismThere is no characterization of relevant enzyme activities, substrates, or elucidation of catalytic mechanisms related to the synthesis or metabolism of this compound.
Efforts to locate data to construct the requested tables and detailed research findings for this compound were unsuccessful. It is concluded that this compound is not widely studied, or the research is not publicly available.
Advanced Analytical Methodologies for Detection and Quantification of Methyldisulfanyl Methanethiol
Development and Optimization of Chromatographic Separation Techniques
Chromatography is the cornerstone of VSC analysis, providing the necessary separation of target analytes from complex sample constituents. Both gas and liquid phase techniques have been developed, each with specific advantages for the analysis of (Methyldisulfanyl)methanethiol.
Gas chromatography (GC) is the most prevalent technique for the analysis of highly volatile compounds like this compound. nih.govresearchgate.net Its effectiveness is greatly enhanced by the use of sample pre-concentration techniques, such as headspace solid-phase microextraction (HS-SPME), which isolates and concentrates VSCs from the sample matrix prior to injection. researchgate.netnih.gov The optimization of SPME parameters, including fiber coating, extraction time, and temperature, is critical for achieving high sensitivity. researchgate.netnih.gov For instance, Carboxen/Polydimethylsiloxane (B3030410) (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers have proven effective for trapping volatile sulfur compounds. researchgate.netnih.gov
The choice of detector is paramount for achieving the selectivity and sensitivity needed to measure trace levels of sulfur compounds.
Pulsed Flame Photometric Detector (PFPD): This detector is highly selective for sulfur-containing compounds. wur.nl It offers excellent sensitivity, making it suitable for trace analysis of this compound in complex matrices like cheese and other foods. researchgate.netresearchgate.net The PFPD exhibits a quadratic response to sulfur compounds, which must be considered during calibration. researchgate.net
Sulfur Chemiluminescence Detector (SCD): The SCD is another detector renowned for its high selectivity and sensitivity towards sulfur compounds. wur.nlresearchgate.net It provides a linear and equimolar response to sulfur, simplifying quantification and making it a robust choice for routine analysis. researchgate.net
Flame Ionization Detector (FID): While a common GC detector, the FID is less sensitive to sulfur compounds compared to sulfur-selective detectors. nih.gov Its use may be limited in applications requiring very low detection limits.
Comparison of Common GC Detectors for this compound Analysis| Detector | Selectivity for Sulfur | Response Type | Key Advantages | Reference |
|---|---|---|---|---|
| Pulsed Flame Photometric Detector (PFPD) | High | Quadratic | Excellent sensitivity for trace sulfur analysis. | wur.nlresearchgate.net |
| Sulfur Chemiluminescence Detector (SCD) | High | Linear & Equimolar | Simplifies quantification; robust and reliable. | wur.nlresearchgate.net |
| Flame Ionization Detector (FID) | Low | Linear | General purpose, but less sensitive to sulfur compounds. | nih.gov |
While GC is the dominant technique, LC and SFC offer alternative separation mechanisms.
Liquid Chromatography (LC): The high volatility of this compound makes direct analysis by LC challenging. researchgate.netresearchgate.net However, LC becomes a powerful tool when derivatization is employed. Chemical derivatization converts volatile thiols into more stable, less volatile, and more easily detectable compounds, enabling their separation and quantification using techniques like Ultra-Performance Liquid Chromatography (UPLC). researchgate.netnih.gov This approach is particularly useful for analyzing thiols in complex liquid samples like alcoholic beverages. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC is a modern chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govrsc.org It combines some of the best features of GC and LC, allowing for the separation of both volatile and non-volatile compounds. mdpi.com SFC is considered a "greener" technique due to reduced solvent consumption. mdpi.com It can be coupled with various detectors, including FPD, although the CO2 mobile phase can sometimes decrease detector sensitivity. nih.govacs.org Ultra-High-Performance SFC (UHPSFC) represents a significant advancement, offering rapid and high-resolution separations. soton.ac.uk
Hyphenated Techniques for Comprehensive Analysis
Hyphenating chromatographic systems with mass spectrometry provides unparalleled specificity and structural information, making it the gold standard for confirmatory analysis.
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a robust and widely used method for the definitive identification and quantification of this compound and other VSCs. iwaponline.commdpi.com The gas chromatograph separates the volatile compounds, which are then introduced into the mass spectrometer. The MS fragments the molecules into characteristic ions, creating a unique mass spectrum that acts as a chemical fingerprint for identification. mdpi.com This technique has been successfully applied to analyze VSCs in a wide array of samples, including water, beverages, and volatiles produced by microorganisms. nih.govmdpi.comiwaponline.com Sample introduction is often performed using HS-SPME to concentrate the analytes. nih.govmdpi.com
For analyses involving LC, tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity. researchgate.netresearchgate.net This technique is particularly valuable when analyzing derivatized thiols, as it can selectively monitor for the specific mass transitions of the derivative, filtering out noise from the sample matrix. nih.gov The result is a method with very low limits of detection and quantification, often orders of magnitude lower than GC-based methods. researchgate.net UPLC-MS/MS has been effectively used not only for quantification but also for identifying precursor compounds to VSCs in complex food systems, such as S-methylmethionine in rapeseed oil. nih.gov
Advanced Detection Principles
Beyond standard detectors, several advanced principles are applied to enhance the detection and characterization of this compound.
Gas Chromatography-Olfactometry (GC-O): This unique technique combines the separation power of GC with the sensitivity of the human nose as a detector. mdpi.com As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like MS or FID) and a sniffing port, where a trained analyst assesses the odor. This allows for the direct correlation of specific chemical compounds with their sensory impact, identifying which substances are responsible for the characteristic aroma of a sample. mdpi.com
Chemiluminescence: This is the principle behind the Sulfur Chemiluminescence Detector (SCD). In the SCD, sulfur compounds are combusted in a hydrogen-rich flame to form sulfur monoxide (SO). This SO molecule then reacts with ozone in a reduced-pressure chamber, producing an excited-state sulfur dioxide (SO2) molecule. As SO2 relaxes to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the amount of sulfur present. researchgate.net This process is highly specific to sulfur, resulting in excellent selectivity. researchgate.net
Photoionization Detection (PID): A PID uses high-energy ultraviolet (UV) light to ionize volatile compounds. When a target molecule absorbs the UV energy, it ejects an electron, creating a positively charged ion. These ions generate a current that is proportional to the compound's concentration. The selectivity of a PID is determined by the energy of its UV lamp; it can only detect compounds with an ionization energy lower than that of the lamp. ionscience.com
Electrochemical Detection
Electrochemical methods offer a promising avenue for the rapid and sensitive detection of this compound by targeting its electroactive thiol (-SH) and disulfide (-S-S-) functional groups. These techniques rely on the principle of measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
The fundamental approach involves voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave anodic stripping voltammetry (SWASV). mdpi.comrsc.org In this context, the thiol group of this compound can be electrochemically oxidized, or the disulfide bond can be reductively cleaved, generating a measurable electrical signal proportional to its concentration. rsc.orgecsense.com
To overcome challenges of low sensitivity and potential interferences from other compounds in a complex sample, chemically modified electrodes (CMEs) are frequently employed. mdpi.com These modifications enhance the analytical performance by improving the accumulation of the target analyte at the electrode surface and facilitating the electron transfer process. Common modification materials for detecting sulfur-containing compounds include:
Nanomaterials: Gold nanoparticles (AuNPs) are particularly effective due to the strong affinity between gold and sulfur (Au-S bond), which facilitates the immobilization of thiol-containing molecules on the electrode surface. rsc.org
Conducting Polymers: Polymers like polyaniline and polypyrrole can be electropolymerized onto an electrode surface. mdpi.com They offer a high surface area and good electrical conductivity, which can amplify the electrochemical signal. mdpi.com
Composite Materials: Combinations of materials, such as graphene and ionic liquids, can create a synergistic effect, leading to superior detection limits. rsc.org A strategy for detecting thiols involves using a gold nanoparticle/graphene/ionic liquid modified carbon paste electrode, which has demonstrated the ability to achieve picomolar detection limits for compounds like glutathione. rsc.org
Stripping voltammetry is an especially sensitive technique that involves a two-step process: a preconcentration step where the analyte is deposited onto the electrode, followed by a stripping step where the analyte is electrochemically removed, generating a sharp, easily quantifiable signal. mdpi.com For this compound, this would involve its accumulation on a modified electrode, followed by its oxidative or reductive analysis.
| Electrode System | Principle of Detection | Target Functional Group | Potential Advantages |
| Gold Nanoparticle (AuNP) Modified Electrode | Adsorption via Au-S bond affinity, followed by voltammetric measurement. rsc.org | Thiol (-SH) | High sensitivity and selectivity for sulfur compounds. |
| Solid Polymer Electrochemical Sensor | Catalytic electrochemical reaction (oxidation or reduction) at the working electrode. ecsense.com | Thiol (-SH) | Robust, cost-effective, and suitable for large-scale production. ecsense.com |
| Conducting Polymer (e.g., Polyaniline) Modified Electrode | Enhanced signal amplification due to high surface area and conductivity. mdpi.com | Thiol (-SH), Disulfide (-S-S-) | Good adhesion properties and anti-fouling capabilities. mdpi.com |
| Bismuth Vanadate (BiVO₄) Nanosphere Modified GCE | Utilizes square wave anodic stripping voltammetry (SWASV) for determination. rsc.org | General (adaptable for thiols) | High suitability for precise monitoring in environmental samples. rsc.org |
Chemiluminescence Detection
Sulfur Chemiluminescence Detection (SCD), typically coupled with Gas Chromatography (GC), is a state-of-the-art technique for the highly selective and sensitive analysis of volatile sulfur compounds like this compound. acs.orggcms.cz This method is widely regarded for its specificity and is frequently applied to analyze VSCs in complex samples such as food, beverages, and petroleum products. gcms.cznih.govscielo.br
The working principle of a GC-SCD system involves several steps:
Following separation on a GC column, the effluent enters a high-temperature, hydrogen-rich flame ionization detector (FID) burner or a separate combustion chamber. Here, any sulfur-containing compound is combusted, primarily forming sulfur monoxide (SO). scielo.br
The SO molecules are then transferred under reduced pressure to a reaction chamber where they mix with ozone (O₃).
The reaction between SO and O₃ is a chemiluminescent one, producing electronically excited sulfur dioxide (SO₂): SO + O₃ → SO₂ + O₂
As the excited SO₂* molecules relax to their stable ground state, they emit photons of light in the blue and ultraviolet regions. researchgate.net This emitted light is detected by a photomultiplier tube (PMT), which generates an electrical signal.
The key advantages of GC-SCD for the analysis of this compound are significant:
High Selectivity: The detector responds almost exclusively to sulfur-containing molecules, providing excellent immunity to interference from co-eluting hydrocarbon matrices. scielo.brresearchgate.net
Equimolar Response: The detector's response is directly proportional to the number of sulfur atoms entering it, regardless of the compound's structure. This simplifies quantification, as a single sulfur compound can be used to calibrate for all others. acs.orggcms.cz
High Sensitivity: SCDs can detect sulfur compounds at very low levels, often in the parts-per-billion (ppb) range. gcms.cz
Linearity: The response is linear over a wide concentration range. gcms.cz
| Study Focus | Matrix | Key Findings | Reference |
| VSC Analysis in Rapeseed Oil | Cold-pressed rapeseed oil | HS-SPME combined with GC-SCD successfully identified 19 VSCs. The total concentration ranged from 49.0 to 18129 μg/kg. nih.gov | nih.gov |
| VSC Analysis in Beer | Beer | Headspace GC-SCD provides a sensitive and rapid method for analyzing VSCs (mercaptans, sulfides, disulfides). It overcomes the quenching and non-linear response issues of older FPD detectors. gcms.cz | gcms.cz |
| Calibration of GC-SCD-DP | Petroleum refinery gaseous streams | The technique proved suitable for quantifying sulfur compounds at µg.m⁻³ levels. The system uses an inert tube (Sulfinert) to prevent analyte loss. scielo.br | scielo.br |
| VSC Analysis in Air | Air from pig production facilities | A portable system coupled with chemiluminescence detection was evaluated against GC-SCD for measuring methanethiol (B179389) and dimethyl sulfide (B99878), with concentration differences below 10%. researchgate.net | researchgate.net |
Sample Preparation Strategies for Trace Analysis in Complex Systems
The analysis of this compound in complex matrices such as food, beverages, or environmental samples presents a significant challenge due to its volatility, reactivity, and typically low concentration. researchgate.netmemphis.edu Therefore, an effective sample preparation step is essential to isolate and concentrate the analyte, remove interfering matrix components, and ensure compatibility with the analytical instrument. researchgate.netmemphis.edu Modern solventless techniques like Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are preferred for their efficiency and environmental friendliness. mdpi.comnih.gov
Solid-Phase Microextraction (SPME)
SPME is a widely used, solvent-free sample preparation technique that combines extraction and preconcentration into a single step. nih.gov For volatile compounds like this compound, the headspace (HS-SPME) configuration is most common. acs.org In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the vapor phase above the sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. researchgate.net After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. researchgate.net
The efficiency of HS-SPME depends on several factors that must be optimized:
Fiber Coating: The choice of coating is critical and depends on the polarity and molecular weight of the analyte. For broad-spectrum VSC analysis, combination fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often used. nih.govresearchgate.net
Extraction Time and Temperature: Increasing temperature enhances the volatility of analytes but can affect the partitioning equilibrium. nih.gov Longer extraction times generally lead to higher recovery until equilibrium is reached. nih.gov
Salting-Out Effect: The addition of salt (e.g., NaCl) to the sample increases the ionic strength of the aqueous phase, which decreases the solubility of nonpolar volatile compounds and promotes their transfer into the headspace, thereby improving extraction efficiency. nih.gov
Stir Bar Sorptive Extraction (SBSE)
SBSE is an evolution of SPME that offers significantly higher extraction capacity and sensitivity. nih.govmagtech.com.cn The technique uses a magnetic stir bar enclosed in glass and coated with a thick film of a sorbent phase, most commonly polydimethylsiloxane (PDMS). csic.es The stir bar is placed into a liquid sample (direct immersion) or suspended in the headspace (HS-SBSE) and stirred for a set period. csic.es The large volume of the sorbent phase (50–250 µL, compared to ~0.5 µL for SPME) allows for much greater recovery of analytes. mdpi.comnih.gov
Following extraction, the stir bar is removed, rinsed, dried, and placed in a thermal desorption unit (TDU). The analytes are then thermally desorbed and transferred to a GC for analysis. The main advantages of SBSE are its extremely high sensitivity and predictable extraction efficiencies based on the analyte's octanol-water partition coefficient (for PDMS coatings). nih.govresearchgate.net
| Technique | Principle | Common Sorbent Phase(s) | Key Optimization Parameters | Advantages |
| HS-SPME | Partitioning of volatile analytes from sample headspace onto a coated fiber. acs.org | DVB/CAR/PDMS, PDMS/DVB, PA (Polyacrylate). acs.orgnih.gov | Fiber type, extraction time & temperature, salt addition, pH. nih.gov | Fast, solvent-free, easily automated. nih.gov |
| SBSE | Sorptive extraction of analytes into a thick polymer coating on a magnetic stir bar. nih.gov | PDMS (Polydimethylsiloxane). csic.es | Extraction mode (DI vs. HS), time & temperature, stirring speed, salt addition. mdpi.comcsic.es | Higher sensitivity and recovery than SPME, robust, solventless. mdpi.commagtech.com.cn |
Future Research Directions and Unexplored Avenues in Methyldisulfanyl Methanethiol Chemistry
The unique bifunctional nature of (methyldisulfanyl)methanethiol, possessing both a reactive thiol (-SH) group and a dynamic disulfide (S-S) bond within a compact structure, positions it as a compelling target for future chemical research. Its potential extends across materials science, complex reaction analysis, chemical biology, and sustainable synthesis. This article explores prospective research avenues focused solely on the chemical principles and applications of this intriguing molecule.
Q & A
Basic Research Questions
Q. What experimental methodologies are used to synthesize (Methyldisulfanyl)methanethiol, and how do acid-base properties of catalysts influence yield?
- Methodological Answer : The synthesis often involves catalytic systems like K₂WO₄/alumina, where acid-base properties critically impact selectivity and conversion. Strong acidic/basic sites enhance methanol conversion but reduce selectivity for methanethiol derivatives. For example, at 360°C, K₂WO₄ achieves 47% methanol conversion with 96% selectivity, while KOH increases conversion to 56% but reduces selectivity to 92%. Experimental optimization requires balancing Lewis acid site reduction with basic promoter incorporation to favor selectivity .
Q. Which analytical techniques are most effective for detecting this compound in biological or environmental samples?
- Methodological Answer : Proton-transfer-reaction mass spectrometry (PTR-MS) and gas chromatography-mass spectrometry (GC-MS) are preferred for detecting volatile sulfur compounds at trace levels (ppb to ppt). For microbial cultures, headspace GC-MS coupled with isotopic labeling (e.g., using methionine analogs like ethionine) can track methylthiolation pathways. PTR-MS is particularly effective in real-time monitoring of sulfur-containing VOCs during bioprocesses .
Q. How do microbial systems contribute to the production of this compound, and what are the primary metabolic precursors?
- Methodological Answer : Microbes like Burkholderia cenocepacia and Clostridium sporogenes produce methanethiol via L-methioninase-catalyzed α,γ-elimination of methionine, yielding methanethiol, 2-oxobutanoate, and ammonia. Ethionine substitution experiments confirm enzymatic specificity, producing ethylthiolated analogs. Anaerobic conditions and antioxidants (e.g., glutathione) enhance methanethiol stability, which can dimerize to dimethyl disulfide [(Methyldisulfanyl)methane] under oxidative conditions .
Advanced Research Questions
Q. What enzymatic mechanisms drive methylthiolation in natural product biosynthesis, and how can they be harnessed for synthetic biology?
- Methodological Answer : L-methioninases and thiol methyltransferases are key enzymes. Kinetic studies using knockout strains (e.g., B. cenocepacia SELENBP1 mutants) reveal methanethiol's role in quinone methylation. Structural elucidation via X-ray crystallography and mutagenesis identifies active-site residues critical for substrate binding. Heterologous expression of these enzymes in E. coli enables scalable production of sulfur-containing metabolites .
Q. How can researchers resolve contradictions between catalyst activity and selectivity in this compound synthesis?
- Methodological Answer : Contradictions arise from competing reaction pathways (e.g., methanethiol vs. dimethyl sulfide formation). Advanced characterization techniques, such as in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) and temperature-programmed desorption (TPD), map acid-base site distributions. Alkali metal promoters (e.g., K⁺) weaken Lewis acidity, redirecting selectivity toward methanethiol derivatives despite lower conversion rates. Computational modeling (DFT) further optimizes catalyst design by simulating intermediate adsorption energies .
Q. What role does this compound play in prebiotic chemistry, and how is this investigated in extreme environments?
- Methodological Answer : Hydrothermal vent simulations show methanethiol acts as a methyl donor in abiotic synthesis of thioesters, critical for proto-metabolic networks. Sampling near hydrogen-rich vents involves pressurized fluid samplers to prevent volatilization. Isotopic labeling (¹³C/³⁴S) and Raman spectroscopy track incorporation into organic matrices. Comparative studies of Arctic vs. Southern Ocean emissions quantify its contribution to atmospheric sulfur aerosols, which influence climate feedback loops .
Q. How do antagonistic interactions between sulfur compounds and other volatiles affect odor perception studies?
- Methodological Answer : Mixture suppression experiments (e.g., methanethiol with β-ionone) use olfactometry and psychophysical scaling (e.g., visual analog scales) to quantify malodor reduction. Statistical analysis via Kruskal-Wallis tests and Dunn’s multiple comparisons confirms synergistic/antagonistic effects. Headspace GC-MS paired with sensory panels decouples chemical composition from perceptual outcomes, enabling mechanistic insights into olfactory receptor modulation .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing contradictory data in catalytic studies?
- Methodological Answer : Multivariate analysis (e.g., PCA) identifies outliers in datasets comparing conversion rates vs. selectivity. Contradictions between activity (e.g., high methanol conversion) and selectivity are resolved using response surface methodology (RSM), which models interactions between catalyst composition (e.g., K₂WO₄ loading) and process variables (temperature, H₂S partial pressure). Bayesian inference further quantifies uncertainty in kinetic parameter estimation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
